molecular formula C16H22N2O5S B2361766 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide CAS No. 874788-38-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide

Cat. No.: B2361766
CAS No.: 874788-38-2
M. Wt: 354.42
InChI Key: FEAFGZHPUJZBIP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide is a novel compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring, sulfone group, isobutyl group, and a nitrobenzamide moiety. Its unique structure allows for diverse chemical modifications, which can enhance its biological activity.

Property Details
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-methyl-3-nitrobenzamide
Molecular Formula C14H20N2O5S2
Molecular Weight 356.45 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the tetrahydrothiophene ring through cyclization of a diene with sulfur dioxide.
  • Oxidation to introduce the sulfone group using agents like hydrogen peroxide.
  • Alkylation to attach the isobutyl group.
  • Formation of the nitrobenzamide moiety via nitration and subsequent coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, modulating enzyme activity effectively.

Antimicrobial Properties

Studies have shown that similar compounds within the same class exhibit antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial properties.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory effects in various models, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

  • Study on GIRK Channel Activation :
    • A study identified derivatives of tetrahydrothiophene as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These compounds exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
  • Opioid Receptor Agonists :
    • Research into structurally similar compounds revealed their potential as μ-opioid receptor agonists, demonstrating significant anti-nociceptive effects in pain models .
  • Antibacterial Activity :
    • Similar sulfonamide derivatives have shown promising antibacterial activity against various pathogens, indicating a potential application for this compound in treating infections .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11(2)9-17(14-6-7-24(22,23)10-14)16(19)13-5-4-12(3)15(8-13)18(20)21/h4-5,8,11,14H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFGZHPUJZBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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